2-Fluoro-5-(furan-3-yl)benzoic acid
Overview
Description
2-Fluoro-5-(furan-3-yl)benzoic acid is an aromatic organic compound . It is a chemical compound used in scientific research. Its versatility allows for various applications, enhancing studies on bioactive molecules and drug discovery.
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions . For instance, the synthesis of 2-Fluoro-5-formylbenzoic acid involves the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide . Another method involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of similar compounds like 3-FLUORO-BENZOIC ACID (5-(4-CHLORO-PHENYL)-FURAN-2-YLMETHYLENE)-HYDRAZIDE has a linear formula of C18H12ClFN2O2 . The molecular weight is 342.76 .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . For instance, free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Fluorobenzoic acid include a molecular weight of 140.1118, a melting point of 126 °C, and a log P of 1.856 .Scientific Research Applications
Medicinal Chemistry
2-Fluoro-5-(furan-3-yl)benzoic acid has potential applications in medicinal chemistry due to the pharmacological significance of furan derivatives . The furan ring, when incorporated into drug molecules, can contribute to various biological activities. This compound could be used as a building block for synthesizing novel compounds with potential therapeutic effects.
Agriculture
In the agricultural sector, this compound may serve as a precursor for the synthesis of agrochemicals. The furan moiety is present in some plant growth regulators and pesticides . Its derivatives could be explored for developing new products that enhance crop yield or protect plants from pests.
Material Science
The incorporation of fluorine atoms into organic compounds can significantly alter their physical and chemical properties, making them suitable for material science applications. 2-Fluoro-5-(furan-3-yl)benzoic acid could be utilized in the synthesis of polymers or coatings with enhanced thermal stability and chemical resistance .
Environmental Science
Furan derivatives are known for their role in environmental science, particularly in the development of eco-friendly solvents and additives. The compound could be investigated for its potential use in green chemistry applications, such as the design of biodegradable materials .
Biochemistry
In biochemistry, 2-Fluoro-5-(furan-3-yl)benzoic acid can be used as a synthetic intermediate for studying enzyme-catalyzed reactions where the furan ring might mimic a natural substrate or act as an inhibitor . It could also be tagged with fluorescent markers for tracking biochemical processes.
Pharmacology
The furan ring system is a common feature in many pharmacologically active molecules. 2-Fluoro-5-(furan-3-yl)benzoic acid could be employed in the design and synthesis of new drugs, especially considering the impact of fluorine atoms on the metabolic stability and bioavailability of pharmaceuticals .
Analytical Chemistry
This compound may find use in analytical chemistry as a standard or reagent in chromatographic methods and spectroscopic analysis due to its distinct structural features and the presence of a fluorine atom, which can be easily detected .
Chemical Engineering
In chemical engineering, the compound’s potential for creating intermediates for complex syntheses is valuable. It could be used in process optimization studies, particularly in reactions involving organometallic reagents and catalysts .
Safety and Hazards
Future Directions
Furan platform chemicals, which include 2-Fluoro-5-(furan-3-yl)benzoic acid, have potential beyond fuels and plastics . They are highly valuable building blocks in organic synthesis . The broad range of clinical uses of furan derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, they have attracted much attention due to their biological activities and potential applications as drugs .
properties
IUPAC Name |
2-fluoro-5-(furan-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPAPGSVQVHPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(furan-3-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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